

Application Notes & Protocols: 2-Chloro-3-methylpyrazine in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: **2-Chloro-3-methylpyrazine**

Cat. No.: **B1202077**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **2-chloro-3-methylpyrazine** as a starting fragment in fragment-based drug discovery (FBDD). It outlines a hypothetical, yet representative, workflow for hit identification, validation, and optimization against a protein kinase target.

Introduction to 2-Chloro-3-methylpyrazine as a Fragment

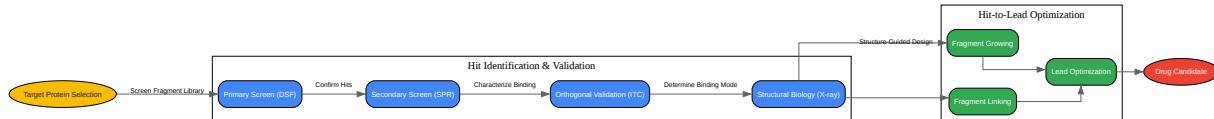
2-Chloro-3-methylpyrazine is a heterocyclic compound that serves as an excellent starting point for FBDD campaigns. Its low molecular weight and simple structure adhere to the "Rule of Three," which is a common guideline for fragment library compounds.^[1] The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, suggesting its metabolic stability and favorable interactions with biological targets.^{[2][3]} The chlorine and methyl substituents on the pyrazine ring provide distinct vectors for chemical modification, allowing for rapid exploration of structure-activity relationships (SAR) during hit-to-lead optimization.

Table 1: Physicochemical Properties of **2-Chloro-3-methylpyrazine**

Property	Value	"Rule of Three" Guideline
CAS Number	95-58-9	N/A
Molecular Formula	C ₅ H ₅ CIN ₂	N/A
Molecular Weight	128.56 g/mol	< 300 Da
cLogP (calculated)	~1.5	≤ 3
Hydrogen Bond Donors	0	≤ 3
Hydrogen Bond Acceptors	2	≤ 3

FBDD Workflow Overview

Fragment-based approaches involve screening small, low-affinity compounds and evolving them into potent leads through structure-guided design.^[4] This process typically follows a multi-stage biophysical screening cascade to ensure the identification of true binders and to eliminate false positives.

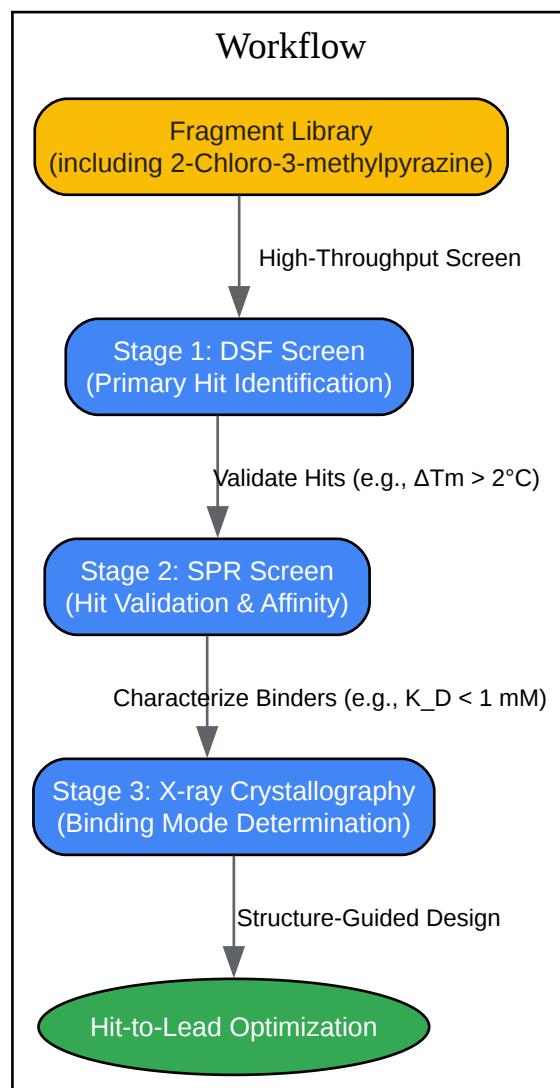
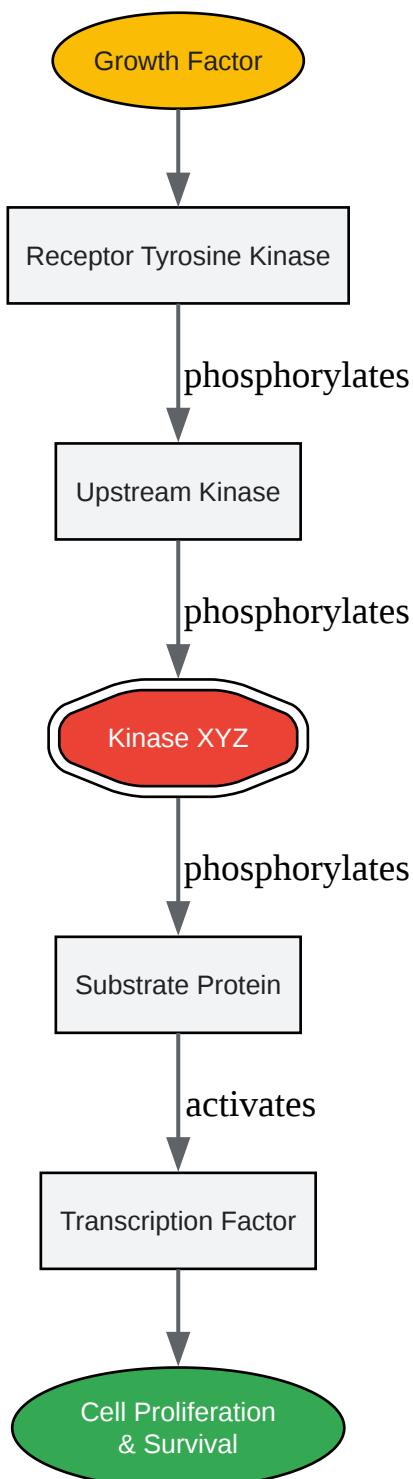


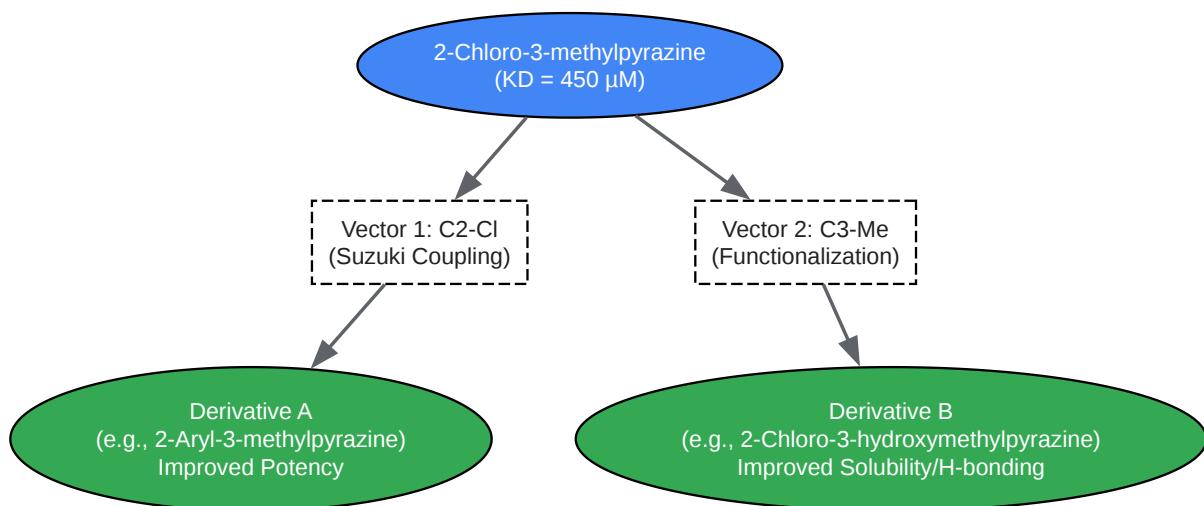
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Caption: General workflow for fragment-based drug discovery.

Application: Targeting Kinase XYZ

For the purposes of this application note, we will consider a hypothetical screening campaign to identify inhibitors of Kinase XYZ, a protein implicated in a cancer signaling pathway.





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